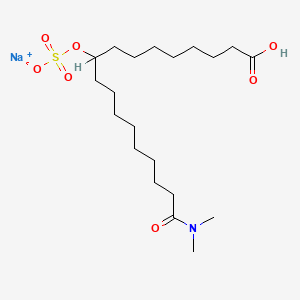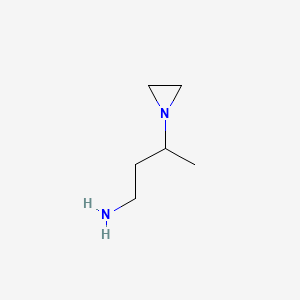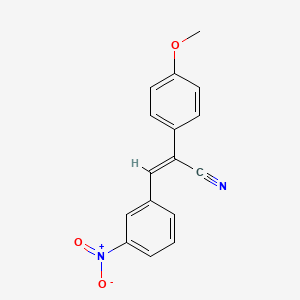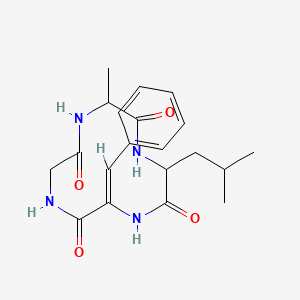
Sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate: is a heterocyclic organic compound with the molecular formula C20H38NNaO7S and a molecular weight of 459.57299 g/mol . This compound is known for its unique structure, which includes a sulfonate group attached to an octadecanamide backbone. It is primarily used in experimental and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate typically involves the reaction of octadecanamide with dimethylamine and a sulfonating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: the synthesis process in a laboratory setting can be scaled up with appropriate modifications to the reaction conditions and equipment used .
Chemical Reactions Analysis
Types of Reactions: Sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Chemistry: In chemistry, sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its sulfonate group can interact with proteins and other biomolecules, making it useful in biochemical assays .
Industry: In industrial research, this compound is explored for its potential use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate involves its interaction with molecular targets through its sulfonate group. This group can form ionic bonds with positively charged sites on proteins and other biomolecules, affecting their structure and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or organic synthesis .
Comparison with Similar Compounds
- Sodium hydrogen N,N-dibutyl-10-(sulphonatooxy)octadecanamidate
- Sodium hydrogen N,N-dimethyl-10-(sulphonatooxy)octadecanamidate
Comparison: this compound is unique due to its specific structure, which includes a dimethylamine group. This distinguishes it from similar compounds that may have different alkyl groups attached to the amide nitrogen. The presence of the dimethylamine group can influence the compound’s reactivity and interactions with other molecules .
Properties
CAS No. |
67834-95-1 |
|---|---|
Molecular Formula |
C20H38NNaO7S |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
sodium;[1-carboxy-17-(dimethylamino)-17-oxoheptadecan-8-yl] sulfate |
InChI |
InChI=1S/C20H39NO7S.Na/c1-21(2)19(22)16-12-8-4-3-6-10-14-18(28-29(25,26)27)15-11-7-5-9-13-17-20(23)24;/h18H,3-17H2,1-2H3,(H,23,24)(H,25,26,27);/q;+1/p-1 |
InChI Key |
WASVUDNCCJNKEG-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)CCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















